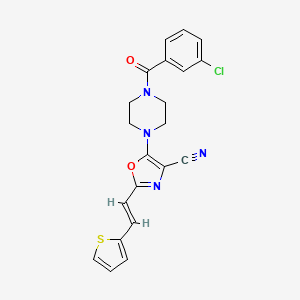

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Description

(E)-5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a carbonitrile group at position 4, a vinyl-thiophene moiety at position 2, and a piperazine ring linked to a 3-chlorobenzoyl group at position 3.

Properties

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2S/c22-16-4-1-3-15(13-16)20(27)25-8-10-26(11-9-25)21-18(14-23)24-19(28-21)7-6-17-5-2-12-29-17/h1-7,12-13H,8-11H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKUAUBQMPKWQY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic molecule with potential pharmacological applications. Its unique structural features, including an oxazole ring, piperazine moiety, and thiophene substituent, suggest significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- Piperazine ring : Known for its role in drug development due to its ability to interact with various biological targets.

- Chlorobenzoyl group : Enhances lipophilicity and potential receptor interactions.

- Oxazole and carbonitrile groups : Contribute to the compound's reactivity and biological activity.

Anticancer Potential

Research indicates that compounds similar to (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile exhibit activity against cancer cell lines. In silico studies using the Prediction of Activity Spectra for Substances (PASS) tool suggest that this compound may interact with targets involved in cancer pathways, indicating potential as an anticancer agent.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activity. Compounds with similar structures have shown promise in treating central nervous system disorders. The interaction of this compound with neurotransmitter receptors could lead to significant effects on mood and cognition.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The piperazine moiety may facilitate binding to various receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : The oxazole ring may interact with enzymes involved in metabolic pathways, potentially leading to inhibition of cancer cell proliferation.

- Signal Transduction Modulation : The presence of the thiophene group could influence signaling pathways critical for cell survival and apoptosis.

In Vitro Studies

In vitro assays are essential for assessing the biological activity of this compound. Preliminary studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's effectiveness is measured through assays such as MTT or SRB assays, which quantify cell viability post-treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

These results suggest that the compound could serve as a lead molecule for further development in oncology.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a structurally similar compound featuring a piperazine ring and oxazole moiety. The results showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to enhance bioavailability could improve therapeutic effectiveness.

Case Study 2: Neuropharmacological Effects

Another study focused on a related compound's effects on anxiety-related behaviors in rodent models. The results indicated that administration led to reduced anxiety-like behavior, supporting the hypothesis that compounds containing piperazine can modulate CNS activity.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.